

Application Notes and Protocols for SRI-41315

In Vitro Assays

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Compound of Interest

Compound Name: SRI-41315

Cat. No.: B8236649

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Introduction

SRI-41315 is a small molecule that has been identified as a potent inducer of eukaryotic release factor 1 (eRF1) degradation.[1][2][3] eRF1 is a critical protein in translation termination, recognizing stop codons and facilitating the release of newly synthesized polypeptide chains.[1][2][3] By promoting the degradation of eRF1, **SRI-41315** effectively enables the readthrough of premature termination codons (PTCs), which are the cause of numerous genetic diseases.[4][5] This mechanism of action makes **SRI-41315** a valuable research tool and a potential therapeutic agent for diseases such as cystic fibrosis and Hurler syndrome.[3]

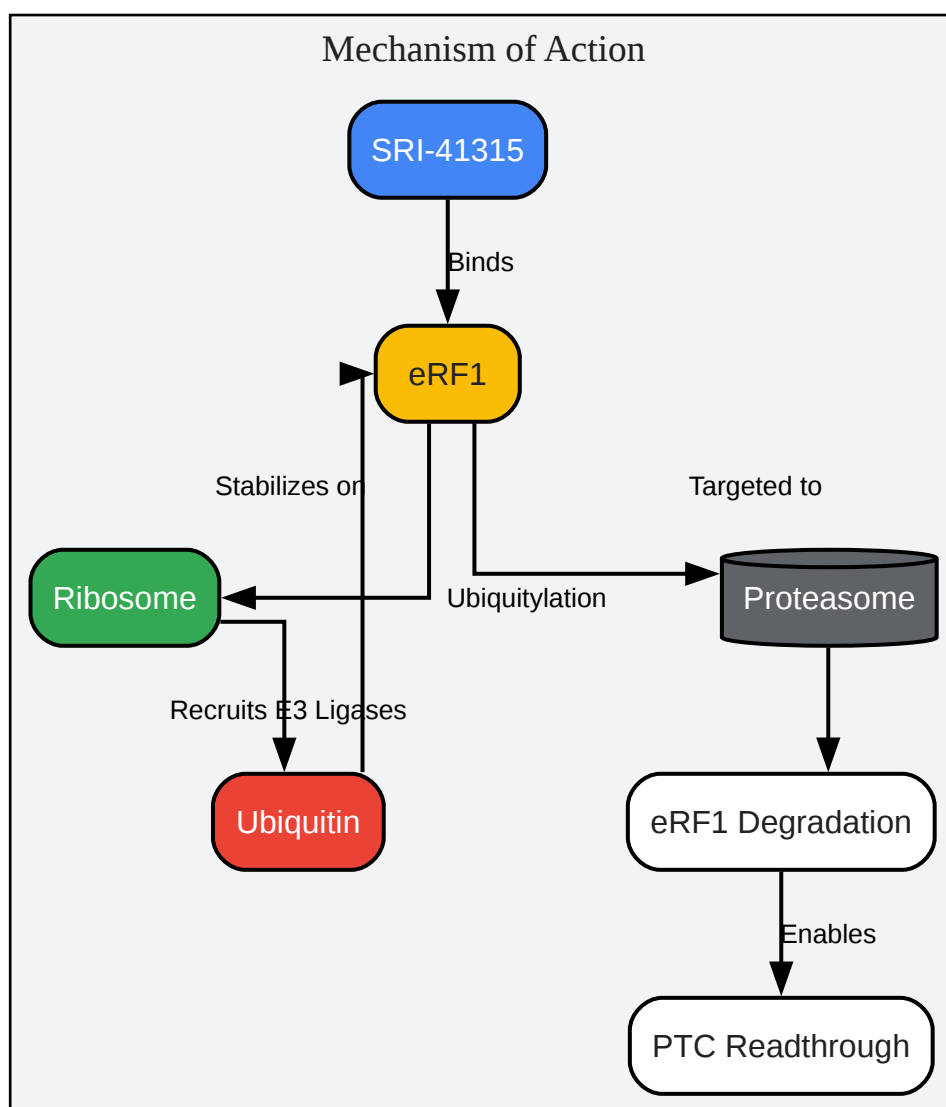
Mechanism of Action

SRI-41315 functions as a "molecular glue," stabilizing the interaction between eRF1 and the ribosome at the ribosomal decoding center.[1][2] This prolonged association is metal-dependent and leads to the ubiquitylation of eRF1, marking it for proteasomal degradation.[1][4] The subsequent reduction in cellular eRF1 levels allows for the suppression of nonsense mutations, as near-cognate tRNAs can now more effectively compete with the termination machinery at the site of a PTC, leading to the incorporation of an amino acid and continuation of translation.[4]

Quantitative Data Summary

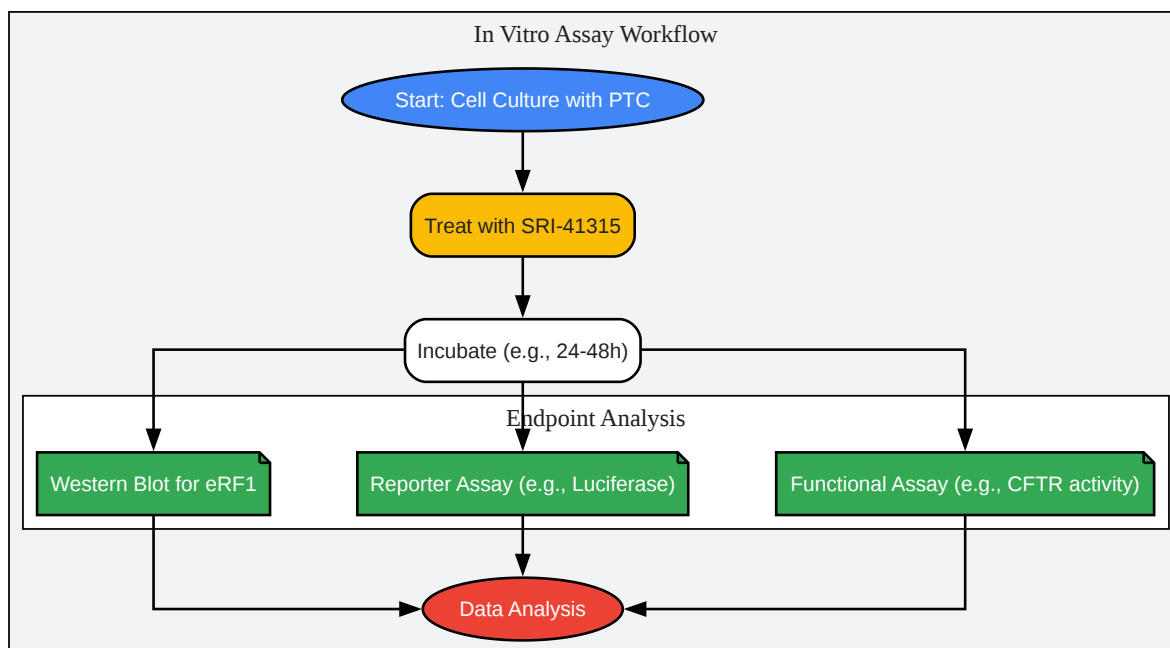
Assay Type	Cell Line/System	Concentration of SRI-41315	Observed Effect	Reference
eRF1 Depletion	16HBE14o- cells	5 μ M	Significant reduction in eRF1 protein levels.	[6] [7]
Cytotoxicity (CC50)	FRT and 16BE14o- cells	>50 μ M	Low cytotoxicity observed.	[6] [7]
CFTR Function	Human Bronchial Epithelial Cells	5 μ M (for 24h)	Restoration of CFTR expression and function.	[3]
In Vivo Efficacy	Hurler rats	40mg/kg/day (for 14 days)	Promotes readthrough of PTCs.	[3]

Signaling Pathway and Experimental Workflow



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Caption: Mechanism of **SRI-41315** action.



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